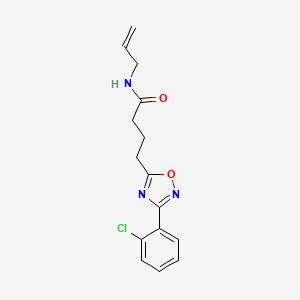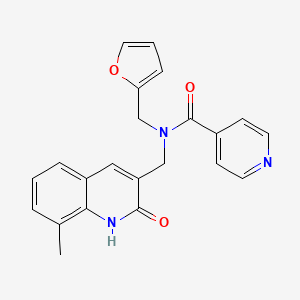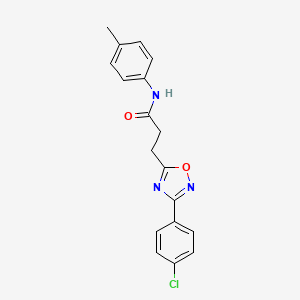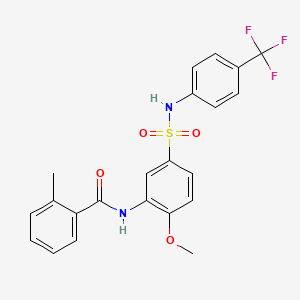
1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrrole-2,5-dione and has a pyrene group attached to it. The unique structure of this compound makes it a promising candidate for research in areas such as materials science, organic electronics, and biomedical applications.
Wirkmechanismus
The mechanism of action of 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione is not fully understood. However, it is believed that the pyrene group attached to the pyrrole-2,5-dione core of the molecule plays a crucial role in its biological activity. The pyrene group is thought to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to selectively bind to nucleic acids, leading to changes in their structure and function. Additionally, this compound has been shown to exhibit fluorescence properties, making it a useful tool for studying nucleic acid structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione is its ability to selectively bind to nucleic acids. This makes it a useful tool for studying nucleic acid structure and function. Additionally, this compound exhibits fluorescence properties, making it a useful tool for imaging studies.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is the potential for toxicity, which can be a concern when working with biological samples. Additionally, the use of this compound may require specialized equipment and expertise, which can make it difficult to use in some lab settings.
Zukünftige Richtungen
There are many potential future directions for research on 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione. One potential direction is the development of new organic semiconductors based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer treatment. Finally, this compound may also have potential applications in the development of new fluorescent probes for studying nucleic acid structure and function.
Synthesemethoden
The synthesis of 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione involves a multi-step process. One of the most common methods for synthesizing this compound is through a reaction between pyrene-1-carboxylic acid and 2,5-dimethylpyrrole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential applications in various fields of scientific research. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic electronic devices such as solar cells, light-emitting diodes, and transistors.
In the field of biomedical research, this compound has been explored for its potential as a fluorescent probe. This compound has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. Additionally, this compound has been studied for its potential as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
3-pyren-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11,20H,2,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJOHUDYMDDNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457680 |
Source


|
| Record name | 1-Pyrenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61098-94-0 |
Source


|
| Record name | 1-Pyrenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

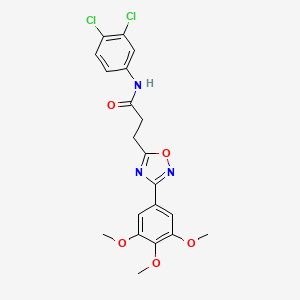
![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)
![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)

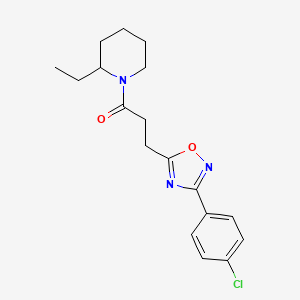
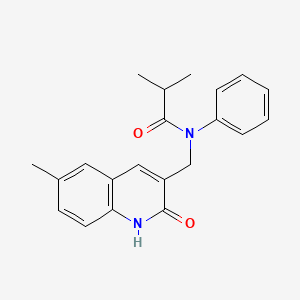
![4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703518.png)
